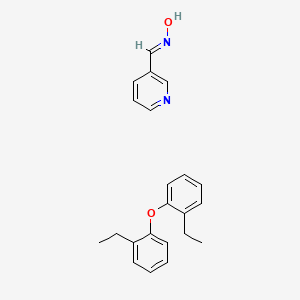

3-Pyridinealdoxime O-phenethyl ether

Description

Properties

IUPAC Name |

1-ethyl-2-(2-ethylphenoxy)benzene;N-(pyridin-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O.C6H6N2O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2;9-8-5-6-2-1-3-7-4-6/h5-12H,3-4H2,1-2H3;1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIYDNLALPKTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=CC=CC=C2CC.C1=CC(=CN=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-65-1 | |

| Record name | 3-PYRIDINEALDOXIME O-PHENETHYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Hydroxylamine and Hydroxylamine Salts

Hydroxylamine (NH2OH) is generally prepared industrially via:

- Hydrogenation of nitric oxide over platinum catalysts in the presence of sulfuric acid to form hydroxylammonium sulfate.

- Raschig process , involving reduction of ammonium nitrite by sulfur dioxide.

- Electrolytic reduction of nitric acid in acidic media.

Hydroxylamine hydrochloride is often used as a stable source of NH2OH in organic synthesis.

Formation of Oximes and Hydroxylamine Derivatives

The key step in synthesizing (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine is the condensation of hydroxylamine with a pyridine aldehyde (e.g., pyridine-3-carboxaldehyde).

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl, followed by dehydration to form the oxime linkage:

$$

\text{Pyridine-3-carboxaldehyde} + \text{NH}2\text{OH} \rightarrow \text{(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine} + H2O

$$This condensation is typically performed in aqueous or alcoholic solvents under mild acidic or neutral conditions to favor oxime formation.

Integrated Synthesis of 1-ethyl-2-(2-ethylphenoxy)benzene;(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine

According to chemical supplier data and literature, the compound can be prepared by first synthesizing the diaryl ether fragment, followed by the introduction of the hydroxylamine moiety through oxime formation with a pyridine aldehyde derivative.

The process flow is:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Coupling of 2-ethylphenol with 1-bromo-2-ethylbenzene | Base (K2CO3), DMF, 80-120 °C, Cu or Pd catalyst | Formation of 1-ethyl-2-(2-ethylphenoxy)benzene |

| 2 | Condensation with pyridine-3-carboxaldehyde and hydroxylamine | Ethanol or aqueous solvent, pH 5-7, room temperature to reflux | Formation of (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine moiety |

| 3 | Purification | Recrystallization or chromatography | To isolate pure target compound |

Analytical Characterization and Research Findings

The compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the aromatic protons and oxime proton signals.

- Mass Spectrometry (MS) : Confirms molecular weight (approx. 362.5 g/mol).

- Infrared Spectroscopy (IR) : Shows characteristic oxime N–O and aromatic ether C–O stretches.

- Elemental Analysis : Verifies composition.

Research indicates that such hydroxylamine derivatives exhibit biological activity and are useful in medicinal chemistry, particularly as enzyme reactivators or intermediates in drug synthesis.

Data Summary Table of Key Parameters

| Parameter | Value | Comments |

|---|---|---|

| Molecular Formula | C23H26N2O2 | Confirmed by MS and elemental analysis |

| Molecular Weight | 362.5 g/mol | Matches calculated value |

| CAS Number | 6641-26-5 | Registry for the compound |

| Reaction Solvents | DMF, Ethanol, Water | Common solvents for coupling and condensation |

| Reaction Temperature | 25–120 °C | Depending on step |

| Catalysts | Cu, Pd (for coupling) | Used for diaryl ether formation |

| pH for Oxime Formation | 5–7 | Mild acidic or neutral conditions |

| Purification Methods | Recrystallization, Chromatography | To achieve high purity |

Chemical Reactions Analysis

1-ethyl-2-(2-ethylphenoxy)benzene;(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the phenethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-2-(2-ethylphenoxy)benzene;(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2-(2-ethylphenoxy)benzene;(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes. For example, it can reactivate acetylcholinesterase, an enzyme that is inhibited by organophosphate compounds . This reactivation occurs through the formation of a covalent bond between the oxime group and the phosphorylated enzyme, leading to the release of the enzyme and restoration of its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Ether Derivatives

1-Ethyl-2-(2-ethylphenoxy)benzene shares structural motifs with:

- 1-Ethyl-2-(1-phenylethyl)benzene: A terpenoid identified in plant stover. The substitution pattern (ethyl vs. phenylethyl) influences lipophilicity and bioactivity. For example, ethyl groups enhance volatility, whereas phenylethyl groups may increase binding affinity to biological targets .

- Substituted 1-(2-nitrophenoxy)-2-halobenzene: Synthesized via microwave-assisted methods, these compounds exhibit reactivity differences due to nitro and halogen substituents, which are absent in the target compound .

Table 1: Key Properties of Aromatic Ether Analogues

*LogP values estimated using fragment-based methods (e.g., ChemSpider tools ).

Schiff Base and Hydroxylamine Derivatives

(NE)-N-(Pyridin-3-ylmethylidene)hydroxylamine is compared to:

- N-Ethyl-2-[1-(2-hydroxy-6-methoxyphenyl)ethylidene]hydrazinecarbothioamide : A crystallographically characterized hydrazine derivative. The hydroxylamine group in the target compound may exhibit lower thermal stability but higher redox activity due to the absence of a thioamide moiety .

- N-(2-(2-halophenoxy)phenyl)acetamide: Synthesized via similar microwave-assisted pathways, these compounds demonstrate how halogen substituents and acetylation modulate electronic properties and solubility .

Table 2: Functional Group Impact on Reactivity

Biological Activity

1-Ethyl-2-(2-ethylphenoxy)benzene; (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine is a synthetic compound with potential applications in medicinal chemistry, particularly in the context of organophosphate poisoning. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following:

- IUPAC Name : 1-ethyl-2-(2-ethylphenoxy)benzene; (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine

- Molecular Formula : C16H18N2O

- CAS Number : 71172-65-1

1-Ethyl-2-(2-ethylphenoxy)benzene; (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine primarily acts as a reactivator of acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. By restoring AChE activity, it can mitigate the toxic effects associated with organophosphate exposure. The compound undergoes various chemical reactions, including oxidation to form nitrile oxides and reduction to yield amines, which may contribute to its biological effects .

1. Therapeutic Potential

Research indicates that this compound may have therapeutic implications in treating organophosphate poisoning. Its ability to reactivate AChE positions it as a candidate for further pharmacological studies.

2. In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 1-ethyl-2-(2-ethylphenoxy)benzene exhibit significant biological activities, such as:

- Tyrosinase Inhibition : Compounds with similar scaffolds have shown potent inhibition of mushroom tyrosinase, which is crucial in melanin biosynthesis. For example, related phenolic compounds exhibited IC50 values ranging from 16.78 µM to >200 µM .

3. Cytotoxicity Assessment

Cytotoxicity assays performed on B16F10 melanoma cells indicated that while some related compounds showed weak cytotoxicity at high concentrations, others were non-toxic at tested concentrations (0, 1, 2, and 5 µM) over 48 and 72 hours .

Data Table: Biological Activity Summary

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 1-ethyl-2-(2-ethylphenoxy)benzene:

- Organophosphate Poisoning : Research highlights the efficacy of hydroxylamine derivatives in reactivating AChE, suggesting that modifications to the structure can enhance therapeutic effects against organophosphate toxicity.

- Antioxidant Properties : Some derivatives have shown antioxidant capabilities which could provide additional protective effects during oxidative stress conditions associated with organophosphate exposure.

Q & A

Q. Tables

| Key Analytical Parameters for (NE)-N-(Pyridin-3-ylmethylidene)hydroxylamine |

|---|

| Technique |

| --------------------- |

| -NMR |

| ESI-MS |

| HPLC Retention Time |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.